(S)-2,2-Diphenyl-2-pyrrolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2-Diphenyl-2-pyrrolidin-3-yl)acetamide is a chiral compound with a pyrrolidine ring substituted with two phenyl groups and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Diphenyl-2-pyrrolidin-3-yl)acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions using benzene or a substituted benzene derivative.
Acetamide Formation: The acetamide group can be introduced through the reaction of the pyrrolidine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-Diphenyl-2-pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols replace the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted amides or thioamides.
Scientific Research Applications
(S)-2,2-Diphenyl-2-pyrrolidin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2,2-Diphenyl-2-pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A related compound with similar structural features but different functional groups.
2,2-Diphenyl-2-pyrrolidin-3-yl)ethanol: A compound with an alcohol group instead of an acetamide group.
2,2-Diphenyl-2-pyrrolidin-3-yl)acetic acid: A compound with a carboxylic acid group instead of an acetamide group.
Uniqueness
(S)-2,2-Diphenyl-2-pyrrolidin-3-yl)acetamide is unique due to its specific combination of a chiral pyrrolidine ring, two phenyl groups, and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22N2O |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-methyl-2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C19H22N2O/c1-20-18(22)19(17-12-13-21-14-17,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17,21H,12-14H2,1H3,(H,20,22)/t17-/m1/s1 |
InChI Key |
OCUKLPZOUHCUJK-QGZVFWFLSA-N |
Isomeric SMILES |
CNC(=O)C([C@@H]1CCNC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CNC(=O)C(C1CCNC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.